{[(1-methyl-1H-pyrrol-2-yl)methylidene]amino}urea
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Overview
Description
{[(1-methyl-1H-pyrrol-2-yl)methylidene]amino}urea is a compound that features a pyrrole ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(1-methyl-1H-pyrrol-2-yl)methylidene]amino}urea typically involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with urea under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
{[(1-methyl-1H-pyrrol-2-yl)methylidene]amino}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
{[(1-methyl-1H-pyrrol-2-yl)methylidene]amino}urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of {[(1-methyl-1H-pyrrol-2-yl)methylidene]amino}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrrole: A parent compound with a similar structure but lacking the urea moiety.
Pyrrolidine: A saturated analog of pyrrole with different chemical properties.
Indole: Another nitrogen-containing heterocycle with diverse biological activities.
Uniqueness
{[(1-methyl-1H-pyrrol-2-yl)methylidene]amino}urea is unique due to its specific structure, which combines the properties of both pyrrole and urea. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C7H10N4O |
---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
[(1-methylpyrrol-2-yl)methylideneamino]urea |
InChI |
InChI=1S/C7H10N4O/c1-11-4-2-3-6(11)5-9-10-7(8)12/h2-5H,1H3,(H3,8,10,12) |
InChI Key |
NPURCLBTQRLFAG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C=NNC(=O)N |
Origin of Product |
United States |
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